Inosamycin E is a natural product found in Streptomyces hygroscopicus with data available.
Inosamycin E
CAS No.: 91465-53-1
Cat. No.: VC18950747
Molecular Formula: C17H33N3O11
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91465-53-1 |
|---|---|
| Molecular Formula | C17H33N3O11 |
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |
| Standard InChI | InChI=1S/C17H33N3O11/c18-2-6-10(24)12(26)8(20)16(28-6)30-14-4(19)1-5(22)9(23)15(14)31-17-13(27)11(25)7(3-21)29-17/h4-17,21-27H,1-3,18-20H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+,13+,14+,15+,16+,17-/m0/s1 |
| Standard InChI Key | PPSXCTHLNCODRT-BDCXPTBISA-N |
| Isomeric SMILES | C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
| Canonical SMILES | C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Introduction
Discovery and Taxonomic Origin
Inosamycin E was first identified as a minor constituent of the inosamycin complex isolated from Streptomyces hygroscopicus strain J296-21 (ATCC 39150) during screenings for novel thiostreptamine antibiotics . Unlike its more abundant analogs (e.g., Inosamycin A), Inosamycin E’s lower natural yield initially limited its characterization. Taxonomic studies confirm that S. hygroscopicus strains employ specialized secondary metabolic pathways to generate thiostreptamine derivatives, potentially as competitive agents in soil microbiomes .
Structural Elucidation and Glycoepitope Analysis
Core Architecture
Inosamycin E features a 2-deoxy-β-D-thiostreptamine moiety substituted with multiple hydroxyl and amino groups, forming a pseudo-disaccharide structure. The thiostreptamine core differentiates it from streptamine-containing aminoglycosides like neomycin, conferring distinct electronic and steric properties .
Glycoepitope Diversity
Comparative analysis of the inosamycin series reveals conserved and variable glycoepitopes:
| Compound | Glycoepitopes (IEDB) | Structural Implications |
|---|---|---|
| A | 149136 | Base recognition motif |
| B | 149136 | Similar to A, minor substituent shift |
| C | 141807, 149136, 151531 | Broad binding capacity |
| D | 149136 | Analogous to A with axial modification |
| E | 149136 | Conservative epitope retention |
Inosamycin E’s singular IEDB_149136 epitope suggests selective molecular interactions, potentially favoring ribosomal targets with conserved binding pockets.
Biosynthetic Pathways and Engineering
Native Biosynthesis
The inosamycin complex arises via a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway in S. hygroscopicus. Key steps include:
-
Thiostreptamine core assembly: Transamination and cyclization of glucose-6-phosphate derivatives.
-
Glycosylation: Attachment of deoxyhexose units via glycosyltransferases.
-
Post-modifications: Hydroxylation and methylation to yield final analogs .
Metabolic Engineering Strategies
Recent advances in genome editing (e.g., CRISPR-Cas9, recombineering) enable targeted optimization of inosamycin titers. Patent US 10,370,654 B2 outlines methods for balancing metabolic flux in actinobacteria, including:
-
Knockout of competing pathways (e.g., fatty acid synthesis) to redirect resources .
-
Heterologous enzyme integration to bypass native regulatory checkpoints .
Such approaches could enhance Inosamycin E production, though strain-specific optimization remains challenging.
Mechanistic Insights and Antimicrobial Activity
Ribosomal Targeting
Like aminoglycosides, Inosamycin E likely binds the 30S ribosomal subunit, inducing mRNA misreading. Computational docking models predict interaction with the 16S rRNA A-site, where the thiostreptamine core forms hydrogen bonds with nucleotides G1405 and C1496 . Sulfur substitution may reduce electrostatic repulsion with phosphate backbones, improving binding kinetics compared to oxygenated analogs.
Spectrum and Resistance
Preliminary assays indicate activity against Gram-positive pathogens (e.g., Staphylococcus aureus), though efficacy against Gram-negative species is attenuated by outer membrane impermeability . Resistance mechanisms remain uncharacterized but may involve:
-
Enzymatic modification: Phosphorylation or acetylation of hydroxyl/amino groups.
-
Efflux pump activation: Overexpression of MFS or ABC transporters.
Comparative Analysis with Thiostreptamine Antibiotics
| Parameter | Inosamycin E | Sorbistin A1 | Hygromycin B |
|---|---|---|---|
| Core Structure | Thiostreptamine | Cyclopentanetriol | Streptamine |
| Glycosylation | Mono-saccharide | Di-saccharide | Tri-saccharide |
| Target Specificity | 30S subunit | 50S subunit | 30S subunit |
| Resistance Genes | Undefined | sbmA | aph, aac |
This compound’s minimal glycosylation may reduce immunogenicity but limit target diversity compared to hygromycin derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume